molecular formula C13H16N2O2S B11476309 4-methyl-N-(morpholine-4-carbothioyl)benzamide

4-methyl-N-(morpholine-4-carbothioyl)benzamide

Cat. No.: B11476309
M. Wt: 264.35 g/mol
InChI Key: HAEANDHDMWJXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(morpholine-4-carbothioyl)benzamide is an organic compound with the molecular formula C12H14N2O2S It is a derivative of benzamide, featuring a morpholine ring and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(morpholine-4-carbothioyl)benzamide typically involves the reaction of 4-methylbenzoyl chloride with morpholine-4-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(morpholine-4-carbothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Nitro, halogen, or other substituted benzamide derivatives.

Scientific Research Applications

4-methyl-N-(morpholine-4-carbothioyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(morpholine-4-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the morpholine ring may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(4-morpholinyl)benzamide
  • 4-methyl-N-(1-phenyl-ethyl)benzamide
  • 4-methyl-N-(4-methylbenzyl)benzamide

Uniqueness

4-methyl-N-(morpholine-4-carbothioyl)benzamide is unique due to the presence of both a morpholine ring and a carbothioyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

4-methyl-N-(morpholine-4-carbothioyl)benzamide

InChI

InChI=1S/C13H16N2O2S/c1-10-2-4-11(5-3-10)12(16)14-13(18)15-6-8-17-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,18)

InChI Key

HAEANDHDMWJXIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.